The Multi-Target Pharmacological Profile of 5-Phenyl-6H-1,3,4-thiadiazin-2-amine: A Comprehensive Technical Guide
The Multi-Target Pharmacological Profile of 5-Phenyl-6H-1,3,4-thiadiazin-2-amine: A Comprehensive Technical Guide
Executive Summary
5-phenyl-6H-1,3,4-thiadiazin-2-amine (CAS 58954-39-5) is a highly versatile heterocyclic compound characterized by a sulfur- and nitrogen-rich thiadiazine ring conjugated with a stabilizing phenyl group and a reactive amino moiety[1]. In modern drug development, this compound serves a dual purpose: it acts as a highly active primary pharmacophore with pleiotropic multi-target effects (neuro-receptor modulation, kinase inhibition), and it functions as a critical synthetic intermediate for the generation of biologically active Schiff base metal complexes and potent enzyme inhibitors[2][3].
This technical guide synthesizes the mechanistic pathways, quantitative pharmacological data, and validated experimental protocols associated with 5-phenyl-6H-1,3,4-thiadiazin-2-amine and its core derivatives, providing a self-validating framework for researchers and medicinal chemists.
Neuro-Receptor Modulation & Stress-Limiting Pathways
Mechanism of Action
Derivatives of the 5-phenyl-6H-1,3,4-thiadiazin-2-amine core, particularly the well-characterized compound L-17 (2-morpholino-5-phenyl-6H-1,3,4-thiadiazine hydrobromide), exhibit atypical antipsychotic and antidepressant properties[4]. The mechanism is driven by a multi-target binding profile across the central nervous system (CNS). The compound acts as a modulator of dopaminergic neurotransmission (interacting with DRD1, DRD2, and DAT) while simultaneously antagonizing the 5-HT3A serotonin receptor and blocking the CHRM1 muscarinic cholinergic receptor[3][4].
By dampening the cholinergic and serotonergic overactivation typically induced by acute stress, the thiadiazine core effectively raises the fear response threshold and decreases stress-induced autonomic dysregulation[4].
Diagram: CNS receptor modulation pathways of 5-phenyl-6H-1,3,4-thiadiazin-2-amine.
Kinase Signaling Blockade: PI3K-AKT and Cardioprotection
Mechanism of Action
Beyond CNS modulation, the thiadiazine core exerts profound immunomodulatory and cardioprotective effects, particularly in models of myocardial infarction and systemic inflammation[5]. In silico docking and in vitro assays confirm that the compound inhibits Janus tyrosine kinase (JAK)[5]. Because JAK facilitates signal transduction from cytokine receptors to the PI3K-AKT signaling cascade, its inhibition by the thiadiazine core prevents the downstream phosphorylation of AKT[5]. This blockade subsequently prevents the activation of Nuclear Factor kappa-B (NF-κB), drastically reducing the transcription of pro-inflammatory cytokines and limiting cellular apoptosis in ischemic cardiac tissue[5].
Diagram: JAK/PI3K-AKT signaling blockade by thiadiazine derivatives.
Protocol: In Vitro Validation of PI3K-AKT Blockade
To validate the suppression of the PI3K-AKT pathway by thiadiazine derivatives, the following self-validating Western Blot workflow is required.
-
Cell Culture & Induction: Culture H9c2 rat cardiomyoblasts in DMEM. Induce ischemic stress using 100μM H2O2 for 2 hours to trigger the PI3K-AKT survival/inflammatory cascade.
-
Compound Administration: Pre-treat the experimental group with 50μM of the thiadiazine compound 1 hour prior to H2O2 exposure. Causality: Pre-treatment ensures the inhibitor occupies the JAK binding pocket before cytokine/ROS-mediated receptor activation occurs.
-
Lysate Preparation: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate). Causality: Phosphatase inhibitors are critical to preserve the transient phosphorylated state of AKT (p-AKT) for accurate quantification.
-
Immunoblotting: Run lysates on a 10% SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against total AKT and p-AKT (Ser473).
-
Validation: A successful assay will show a preserved total AKT band across all lanes, but a significantly diminished p-AKT band in the thiadiazine-treated group compared to the positive control.
Enzyme Inhibition: PDE4 and MMP12
Functionalizing the 5-phenyl-6H-1,3,4-thiadiazin-2-amine core yields highly potent inhibitors for specific enzymatic targets.
-
PDE4 Inhibition: By incorporating the thiadiazine core into a fused triazolothiadiazine system (e.g., 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines) and substituting the 6-phenyl appendage with a catechol diether moiety, researchers have achieved low-nanomolar inhibition of Phosphodiesterase 4 (PDE4), a critical regulator of intracellular cAMP[6].
-
MMP12 Inhibition: Quantitative Structure-Activity Relationship (QSAR) models demonstrate that 6(H)-1,3,4-thiadiazine derivatives act as potent inhibitors of Matrix Metalloproteinase-12 (MMP12), an enzyme implicated in tissue remodeling and inflammatory diseases[7]. Hydrophobicity of the substituents is the primary driver of binding affinity in the MMP12 catalytic domain[7].
Quantitative Pharmacological Profile Summary
| Target / Pathway | Core / Derivative Structure | Primary Pharmacological Effect | Reference |
| DRD2 / 5-HT3A | 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine | Antidepressant, Stress-limiting | [4] |
| PI3K-AKT / JAK | 5-phenyl-6H-1,3,4-thiadiazine-2-amine | Cardioprotection, Anti-inflammatory | [5] |
| PDE4A | 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | cAMP regulation (IC50 ~ 3.0 nM) | [6] |
| MMP12 | 6(H)-1,3,4-thiadiazine analogues | Macrophage elastase inhibition | [7] |
Metallopharmacology: Schiff Base Ligands and Complexation
The primary amine (-NH2) at the 2-position of 5-phenyl-6H-1,3,4-thiadiazin-2-amine is highly reactive, making it an ideal precursor for Schiff base ligands[1]. Condensation of this amine with aldehydes (e.g., 2-hydroxynaphthaldehyde or salicylaldehyde) yields bidentate ligands that coordinate strongly with transition metals like Cu(II), Ni(II), and Co(II)[2][8]. Coordination typically occurs via the azomethine nitrogen and the phenolic oxygen, resulting in stable, biologically active mononuclear complexes that exhibit enhanced antimicrobial and antifungal properties[2][8].
Diagram: Synthesis and validation workflow for thiadiazine Schiff base metal complexes.
Protocol: Synthesis of Cu(II) Schiff Base Complexes
This protocol details the generation of a self-validating metallopharmaceutical complex.
-
Schiff Base Condensation: Dissolve 10 mmol of 5-phenyl-6H-1,3,4-thiadiazin-2-amine in 20 mL of absolute ethanol. Add 10 mmol of 2-hydroxynaphthaldehyde. Causality: Absolute ethanol is utilized as a protic solvent to facilitate the nucleophilic attack of the primary amine on the aldehyde carbonyl, driving the dehydration/condensation reaction[2].
-
Reflux: Reflux the mixture at 80°C for 4 hours. Monitor the reaction via TLC until the primary amine spot disappears. Isolate the precipitated Schiff base ligand via vacuum filtration and recrystallize from hot ethanol.
-
Metal Complexation: Dissolve 2 mmol of the purified Schiff base ligand in 15 mL of ethanol. Dropwise, add a solution of 1 mmol CuCl2⋅2H2O dissolved in 10 mL of ethanol (maintaining a 1:2 metal-to-ligand ratio)[2].
-
Coordination: Reflux the mixture for an additional 3 hours. The solution will undergo a distinct color change (typically to dark green/brown), indicating successful d-d orbital splitting upon metal coordination.
-
Characterization (Self-Validation): Perform FTIR spectroscopy. The disappearance of the primary NH2 stretching bands (~3300 cm−1 ) and the appearance of a sharp azomethine C=N stretch (~1610 cm−1 ) validates ligand formation. Shifts in the C=N and phenolic C−O frequencies confirm metal coordination[2][8].
References
-
ResearchGate. Synthesis and Characterization of Two New Schiff Base Ligands and their Complexes with Cobalt(II), Nickel(II) and Copper(II). Available at: [Link]
-
National Center for Biotechnology Information (PMC). Immunomodulatory Action of Substituted 1,3,4-Thiadiazines on the Course of Myocardial Infarction. Available at:[Link]
-
MDPI. Pharmacologic Evaluation of Antidepressant Activity and Synthesis of 2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine Hydrobromide. Available at: [Link]
-
Science and Education Publishing (Sciepub). Designing of Novel 6(H)-1,3,4-Thiadiazine Derivatives as MMP12 Inhibitors. Available at: [Link]
-
National Center for Biotechnology Information (PMC). Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors. Available at: [Link]
-
ResearchGate. Synthesis, characterization, and antimicrobial studies of some Schiff-base metal(II) complexes. Available at: [Link]
Sources
- 1. CAS 58954-39-5: 5-phenyl-6H-1,3,4-thiadiazin-2-amine [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory Action of Substituted 1,3,4-Thiadiazines on the Course of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic Evaluation of Antidepressant Activity and Synthesis of 2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine Hydrobromide [mdpi.com]
- 5. Immunomodulatory Action of Substituted 1,3,4-Thiadiazines on the Course of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciepub.com [sciepub.com]
- 8. researchgate.net [researchgate.net]
